molecular formula C12H26N2O4Si2 B11832832 Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-

Cat. No.: B11832832
M. Wt: 318.52 g/mol
InChI Key: WYHFUMXPIXBICV-MMWGEVLESA-N
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Description

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- is a complex organic compound with the molecular formula C12H26N2O4Si2 . This compound is characterized by its unique structure, which includes a furo[2,3-d]oxazole ring system and multiple trimethylsilyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- involves multiple steps. Typically, the synthetic route includes the formation of the furo[2,3-d]oxazole ring followed by the introduction of the trimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the furo[2,3-d]oxazole ring.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to other similar compounds, Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)- stands out due to its unique structure and properties. Similar compounds include other furo[2,3-d]oxazole derivatives and trimethylsilyl-substituted amines. The presence of multiple trimethylsilyl groups in this compound enhances its stability and reactivity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C12H26N2O4Si2

Molecular Weight

318.52 g/mol

IUPAC Name

(3aS,5S,6S,6aR)-6-trimethylsilyloxy-5-(trimethylsilyloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-2-amine

InChI

InChI=1S/C12H26N2O4Si2/c1-19(2,3)15-7-8-9(18-20(4,5)6)10-11(16-8)14-12(13)17-10/h8-11H,7H2,1-6H3,(H2,13,14)/t8-,9-,10+,11-/m0/s1

InChI Key

WYHFUMXPIXBICV-MMWGEVLESA-N

Isomeric SMILES

C[Si](C)(C)OC[C@H]1[C@@H]([C@@H]2[C@H](O1)N=C(O2)N)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)OCC1C(C2C(O1)N=C(O2)N)O[Si](C)(C)C

Origin of Product

United States

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